molecular formula C23H26N2O5 B4949401 2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4949401
M. Wt: 410.5 g/mol
InChI Key: ALIABIHPBFXMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Substitution Reactions: Introduction of the phenoxyethyl, methyl, oxo, and propoxyphenyl groups through various substitution reactions.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 6-methyl-2-oxo-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenoxyethyl 6-methyl-2-oxo-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, 2-Phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the propoxyphenyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-phenoxyethyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-13-29-19-12-8-7-11-18(19)21-20(16(2)24-23(27)25-21)22(26)30-15-14-28-17-9-5-4-6-10-17/h4-12,21H,3,13-15H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIABIHPBFXMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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